molecular formula C28H38N2O6S2 B1373425 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) CAS No. 1255717-85-1

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)

Cat. No. B1373425
CAS RN: 1255717-85-1
M. Wt: 562.7 g/mol
InChI Key: CWFJQBIACKKRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is a versatile organic compound that has been widely used in a variety of scientific applications. The compound is a member of the diazepane family of organic compounds and is composed of two benzene rings that are connected by a single carbon atom. 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is a colorless crystalline solid with a melting point of about 70 °C and a boiling point of about 200 °C. The compound is insoluble in water, but is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

  • Catalysis in Epoxidation Reactions

    • Research has shown that manganese(III) complexes with bisphenolate ligands, including those related to 1,4-diazepane structures, can act as catalysts in olefin epoxidation reactions. These complexes exhibit unique square pyramidal coordination geometry and have shown efficacy in the epoxidation of different olefins, demonstrating their potential as versatile catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).
  • Modeling Molybdenum Oxotransferase Enzymes

    • Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, which are structurally related to 1,4-diazepane, have been studied as functional models for molybdenum oxotransferase enzymes. These studies help in understanding the mechanistic insights into the reactivity of these enzymes (Mayilmurugan et al., 2011).
  • Structural and Functional Models for Enzymes

    • Novel iron(III) complexes with bis(phenolate) ligands, closely related to the structure of 1,4-diazepane, have been investigated as structural and functional models for enzymes. These studies contribute to understanding the interaction mechanisms and structural similarities of these complexes with natural enzymes (Mayilmurugan et al., 2010).
  • Synthesis of Triazenes and Diazepanes

    • Research has led to the development of new methods for synthesizing a series of triazenes and diazepanes, including 1,4-diazepane derivatives. These synthetic methods are crucial for creating compounds with potential applications in various fields, such as pharmaceuticals (Moser & Vaughan, 2004).
  • Photoluminescent Properties

    • The study of photoluminescent properties of compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes demonstrates the potential of diazepane-related compounds in the development of materials with unique optical properties (Lowe & Weder, 2002).
  • Biomimetic Hydroxylation of Hydrocarbons

    • Iron(III) complexes, structurally related to 1,4-diazepane, have been used as catalysts for the biomimetic hydroxylation of hydrocarbons. These studies provide insights into the potential use of these complexes in organic transformations and synthetic chemistry (Mayilmurugan et al., 2009).
  • Cytotoxicity and Enzyme Inhibition Studies

    • Palladacycles with diazepane-like structures have been evaluated for their cytotoxic properties and as inhibitors of cathepsin B, an enzyme involved in cancer-related processes. These studies highlight the potential medicinal applications of these compounds (Spencer et al., 2009).

properties

IUPAC Name

4-methylbenzenesulfonic acid;1-(3-phenylpropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2C7H8O3S/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,15H,4-5,8-13H2;2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFJQBIACKKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)

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